2,2-Dibromo-2-nitroethanol

Description

Contextualization within Halonitroalkanol Chemistry Research

Halonitroalkanes, a class of organic compounds characterized by the presence of at least one halogen atom and a nitro group attached to an alkane backbone, are known for their diverse chemical reactivity and biological activity. 2,2-Dibromo-2-nitroethanol is a prominent member of the halonitroalkanol subclass, distinguished by a hydroxyl group. The presence of two bromine atoms and a nitro group on the same carbon atom creates a highly electrophilic center, making the molecule reactive and conferring its significant biocidal efficacy. Research in this area often focuses on the synthesis, reaction mechanisms, and application of these compounds, with a growing emphasis on understanding their environmental fate and developing more sustainable alternatives. futuremarketinsights.comeuropean-coatings.comgrandviewresearch.com

Significance in Modern Chemical and Biological Sciences

The primary significance of this compound lies in its role as a broad-spectrum biocide. It is extensively used in industrial water treatment processes, such as in cooling towers and paper mills, to control the growth of bacteria, fungi, and algae. futuremarketinsights.com Its effectiveness stems from its ability to act as a preservative in various formulations, including paints and coatings. grandviewresearch.comchemimpex.com

In the realm of biological sciences, the mechanism of action of halonitroalkanol biocides is a key area of investigation. While specific research on this compound's enzyme inhibition is not extensively detailed in publicly available literature, the mechanism of closely related compounds like 2,2-dibromo-3-nitrilopropionamide (DBNPA) has been studied. These compounds are known to be moderate electrophilic biocides that can diffuse into cells and react with nucleophilic cellular components, particularly the thiol groups of proteins such as cysteine and glutathione. nih.gov This interaction leads to the formation of disulfide bonds, causing irreversible damage to proteins and disrupting essential metabolic processes, including respiration and ATP synthesis. nih.gov This mode of action highlights the potential for using such compounds as tools in biochemical research to study enzyme function and metabolic pathways. chemimpex.com

Overview of Key Research Areas and Challenges

Current research on this compound and related biocides is multifaceted, addressing both efficacy and environmental concerns. A significant area of research is the development of efficient and safe synthesis methods. One patented method describes a high-yield synthesis of this compound from the readily available and relatively inexpensive starting material, tris(hydroxymethyl)nitromethane (B93346). european-coatings.commdpi.comgoogleapis.com This aqueous-based process is noted for its practicality and safety, making it suitable for industrial-scale production. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₃Br₂NO₃ | nih.gov |

| Molecular Weight | 248.86 g/mol | nih.gov |

| Appearance | Colorless to light yellow transparent liquid | chemimpex.com |

| Boiling Point | ~240 °C | chemimpex.com |

| CAS Number | 69094-18-4 | nih.gov |

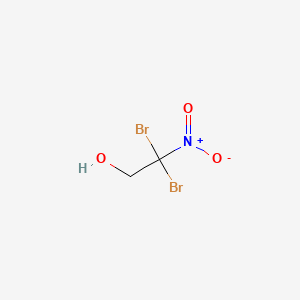

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dibromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNZAHDAULEOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073613 | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69094-18-4 | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69094-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069094184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-2-nitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIBROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX6VDG7X4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Historical Synthetic Approaches and Their Limitations

Early methods for synthesizing 2,2-Dibromo-2-nitroethanol were characterized by notable limitations, particularly in terms of yield and the quality of the final product. These historical routes, while foundational, proved to be less than satisfactory for large-scale or industrial production. googleapis.com

One of the initial synthetic strategies involved the reaction of potassium hypobromite (B1234621) with 2-bromo-2-nitro-1,3-propanediol. However, this method was plagued by a very low yield of only 10.7%, rendering it unsuitable for industrial manufacturing. googleapis.com

Another approach explored the bromination of 2-bromo-2-nitro-1,3-propanediol through the use of alcoholates. This pathway also resulted in a low yield of 21%, making it an inefficient option for industrial-scale production. googleapis.com

A further historical approach involved the bromination of nitromethane (B149229) in the presence of an alkali, followed by a reaction with formaldehyde (B43269). Attempts to replicate an example of this process reportedly yielded very little of the target compound, this compound, despite descriptions suggesting otherwise. googleapis.com

Contemporary High-Yield and High-Purity Synthesis from Tris(hydroxymethyl)nitromethane (B93346)

In response to the limitations of earlier methods, a more contemporary and efficient synthesis has been developed. This modern approach utilizes the readily available and relatively inexpensive compound tris(hydroxymethyl)nitromethane as the starting material, leading to high yields and high purity of this compound. googleapis.comgoogle.com This method is particularly well-suited for industrial application due to its efficiency and the use of an aqueous reaction medium, which enhances process safety. googleapis.com

The cornerstone of this contemporary synthesis is the initial reaction of tris(hydroxymethyl)nitromethane with an alkali in an aqueous solution to form a salt. googleapis.comgoogle.com This is a critical first step that facilitates the subsequent high-yield conversion to the final product.

The process involves charging a reactor with an aqueous solution of tris(hydroxymethyl)nitromethane and cooling it. google.com An aqueous solution of an alkali, such as sodium hydroxide (B78521) or potassium hydroxide, is then added dropwise while maintaining a controlled temperature, typically between 5 and 15°C. google.com The amount of alkali used is preferably 2.5 molar equivalents or more relative to the starting material to ensure the reaction proceeds to completion. googleapis.com

Following the salt formation, the reaction mixture is further cooled, usually to a temperature between -10 and 10°C, before the dropwise addition of bromine. googleapis.comgoogle.com A stoichiometric amount of 2.0 to 2.3 moles of the brominating agent per mole of tris(hydroxymethyl)nitromethane is typically used. googleapis.com After the addition of bromine is complete, the reaction mixture may be stirred for a short period to ensure completion. google.com

A crucial final step is the adjustment of the pH of the reaction mixture to 3 or below using an acid, such as hydrochloric acid or sulfuric acid. This acidification is necessary to prevent the decomposition of the product by any remaining alkali, which would otherwise decrease the yield. googleapis.com The resulting this compound, which separates as an oil, can then be extracted with a suitable solvent like toluene (B28343) and purified by washing with water to afford a high-purity product in high yield. googleapis.comgoogle.com

Table 1: Reaction Parameters and Yields for the Synthesis of this compound from Tris(hydroxymethyl)nitromethane

| Parameter | Value/Condition | Reference |

| Starting Material | Tris(hydroxymethyl)nitromethane | googleapis.comgoogle.com |

| Alkali | Sodium Hydroxide or Potassium Hydroxide | google.com |

| Alkali Molar Ratio | ≥ 2.5 equivalents | googleapis.com |

| Salt Formation Temp. | 5 to 15°C | google.com |

| Brominating Agent | Bromine | googleapis.comgoogle.com |

| Bromine Molar Ratio | 2.0 to 2.3 equivalents | googleapis.com |

| Bromination Temp. | -10 to 10°C | googleapis.com |

| Final pH | ≤ 3 | googleapis.com |

| Extraction Solvent | Toluene or Chloroform | googleapis.com |

| Yield of Purified Product | ≥ 74% | google.com |

Stoichiometric Bromination Parameters and Conditions

A key method for the synthesis of this compound involves the bromination of a precursor derived from tris(hydroxymethyl)nitromethane. googleapis.comgoogle.com This process is sensitive to the stoichiometric ratios of the reactants and the reaction conditions.

The bromination step is typically carried out using a brominating agent, with bromine being a common choice. The stoichiometry is crucial, requiring at least 2.0 moles of the brominating agent for every mole of the starting tris(hydroxymethyl)nitromethane. googleapis.com A preferred range is between 2.0 to 2.3 moles of the brominating agent to ensure complete dibromination. googleapis.com

The reaction temperature is another critical parameter that must be carefully controlled. The optimal temperature for the bromination reaction is maintained between -10°C and 10°C. googleapis.com This temperature range helps to manage the exothermic nature of the reaction and minimize the formation of byproducts. The reaction is generally rapid, concluding soon after the addition of the brominating agent is complete. googleapis.com An aging period of up to 60 minutes after the addition may be employed, although it is not always necessary. googleapis.com

| Parameter | Value |

| Reactant Ratio (Brominating Agent:Tris(hydroxymethyl)nitromethane) | ≥ 2.0 mol, preferably 2.0-2.3 mol |

| Reaction Temperature | -10°C to 10°C |

| Aging Time | Up to 60 minutes (optional) |

Post-Bromination pH Control and Purification Techniques

Following the bromination reaction, the pH of the reaction mixture plays a critical role in the stability and yield of this compound. The product is susceptible to decomposition under alkaline conditions. googleapis.comgoogle.com Therefore, it is essential to adjust the pH of the mixture to 3 or below. googleapis.comgoogle.com This is typically achieved by the addition of an inorganic acid, such as hydrochloric acid or sulfuric acid. googleapis.comgoogle.com

Once the pH is stabilized, the purification process begins. The reaction mixture separates into an aqueous layer and an oily layer containing the crude this compound. googleapis.com The oily layer is collected, and the aqueous layer is subjected to extraction with a suitable organic solvent, such as toluene or chloroform, to recover any dissolved product. googleapis.comgoogle.com The combined organic extracts and the initial oil layer are then washed with water to remove any remaining water-soluble impurities. googleapis.comgoogle.com Finally, the solvent is removed under reduced pressure to yield the purified this compound. googleapis.com This method allows for the acquisition of a highly pure product in a high yield. googleapis.comgoogle.com

Synthesis from Tribromonitromethane (B120744) and Nitromethane

An alternative synthetic pathway to this compound involves the reaction of tribromonitromethane (bromopicrin) with nitromethane. google.com This process is a key step in the synthesis of bronopol (B193717), with this compound being a significant intermediate. google.com The reaction is typically carried out in an aqueous medium and is catalyzed by a base. google.com

The process involves charging a reaction vessel with water, bromopicrin, and nitromethane. A base, such as sodium hydroxide, is then gradually added to the mixture. google.com The initial stage of the reaction, which leads to the formation of this compound, is rapid and requires a relatively small amount of the base. epo.org

Synthetic Routes from Bronopol

While this compound is an intermediate in the synthesis of bronopol (2-bromo-2-nitro-1,3-propanediol), it can also be derived from bronopol under certain conditions. google.comepo.org Hydrolysis of bronopol, particularly under alkaline conditions, can lead to the formation of this compound. googleapis.com This reaction essentially involves the removal of one of the hydroxymethyl groups from the bronopol molecule.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Kinetic studies and the identification of rate-determining steps provide valuable insights into the reaction pathway.

Kinetic Studies of Intermediate Formation in Related Bromonitroalcohol Syntheses

Kinetic studies of the reaction between 2-nitroethanol (B1329411) and sodium hypobromite, which produces bromopicrin, have indicated that this compound is an intermediate in this process. rsc.org This suggests a stepwise bromination of the carbon atom bearing the nitro group. In the synthesis of bronopol from bromopicrin and nitromethane, the formation of this compound is observed as a distinct intermediate step. google.com The reaction progresses through this intermediate before the final addition of a hydroxymethyl group to form bronopol. google.com The rate of addition of the base catalyst can be adjusted to control the progression through this intermediate stage. google.comepo.org

Role of Proton Removal as Rate-Determining Step

In the context of bromination reactions of nitroalkanes, the removal of a proton from the carbon atom adjacent to the nitro group is often the slowest and therefore the rate-determining step. rsc.orgwikipedia.orglibretexts.org A kinetic study of the reaction between 2-nitroethanol and sodium hypobromite supports this, indicating that the rate-determining step is the removal of a proton from 2-nitroethanol. rsc.org This initial deprotonation generates a nitronate anion, which is then susceptible to electrophilic attack by bromine. This mechanistic principle is fundamental to understanding the formation of bromonitroalcohols like this compound.

Catalysis and Reaction Optimization Strategies

The primary and most well-documented method for the synthesis of this compound involves the reaction of tris(hydroxymethyl)nitromethane with bromine in an aqueous solution, a process that is critically influenced by catalytic conditions and careful optimization of various reaction parameters. d-nb.infogoogle.com

A crucial aspect of optimizing this reaction is the use of an alkali, which facilitates the formation of an alkali salt of the reactant, making it more amenable to bromination. The amount of alkali used is a critical parameter, with a molar equivalent of 2.5 or more relative to the starting material being preferable to ensure the reaction proceeds to completion. googleapis.com Insufficient alkali can lead to an incomplete reaction. googleapis.com

The subsequent bromination step is also subject to rigorous optimization. The amount of the brominating agent, typically bromine, is carefully controlled, with a stoichiometric amount of 2.0 to 2.3 moles per mole of tris(hydroxymethyl)nitromethane being ideal. googleapis.com

Temperature control is another cornerstone of the optimization strategy for this synthesis. The initial alkali treatment is generally conducted at temperatures ranging from -10°C to 60°C, with a preferred range of 0°C to 40°C. googleapis.com For the subsequent bromination step, a lower temperature range of -10°C to 10°C is favored to control the reaction rate and minimize the formation of by-products. googleapis.com

Post-bromination, the reaction mixture is typically allowed to age for a short period, usually up to 60 minutes. googleapis.com A final, critical optimization step is the acidification of the reaction mixture. The pH is adjusted to 3 or below using an inorganic acid such as hydrochloric acid or sulfuric acid. googleapis.com This step is vital to stabilize the final product, as leaving the mixture in an alkaline state can lead to the decomposition of this compound and a subsequent decrease in yield. googleapis.com

The purification of the final product is achieved through solvent extraction, using solvents like toluene or chloroform, followed by washing with water to obtain highly pure this compound. googleapis.com This optimized method, utilizing readily available and relatively inexpensive starting materials in an aqueous system, provides a high-yield, safe, and industrially scalable process for the production of this compound. googleapis.com

| Parameter | Optimized Condition | Rationale |

| Catalyst | Alkali (e.g., Sodium Hydroxide) | Forms a more reactive alkali salt of the starting material. |

| Reaction Medium | Aqueous solution | Enhances safety, dissolves by-products. |

| Molar Ratio of Alkali | ≥ 2.5 molar equivalents to the starting material | Ensures complete reaction. |

| Molar Ratio of Bromine | 2.0 to 2.3 moles per mole of tris(hydroxymethyl)nitromethane | Provides sufficient reagent for complete bromination without excess waste. |

| Temperature (Alkali Treatment) | 0°C to 40°C | Controls the initial reaction rate. |

| Temperature (Bromination) | -10°C to 10°C | Minimizes side reactions and controls the exothermic bromination. |

| Post-Reaction pH | ≤ 3 | Stabilizes the final product and prevents decomposition. |

| Purification | Solvent extraction (e.g., with toluene or chloroform) | Isolates and purifies the final product to a high degree. |

Chemical Reactivity and Transformation Pathways

Reactions with Strong Acids and Bases

The stability of 2,2-dibromo-2-nitroethanol is significantly influenced by pH. In the presence of strong bases, the compound undergoes decomposition. This reactivity is highlighted in its synthesis process, where an alkaline environment leads to a reduced yield of the final product due to its degradation. googleapis.com To ensure the stability of the compound after synthesis, it is recommended to adjust the pH of the reaction mixture to 3 or lower using an acid. googleapis.com This indicates a greater stability in acidic to neutral conditions compared to alkaline environments. The decomposition in alkaline media is likely initiated by the abstraction of the hydroxyl proton, followed by subsequent elimination or rearrangement reactions.

Interactions with Oxidizing Agents

Specific studies on the interaction of this compound with strong oxidizing agents are not widely available in the reviewed literature. However, based on the reactivity of related compounds, it is anticipated that this compound would be incompatible with strong oxidizing agents. For instance, its precursor, 2-bromo-2-nitropropane-1,3-diol (bronopol), is known to be a nitro compound that can ignite easily and burn readily, suggesting sensitivity towards oxidizing conditions. nih.gov Therefore, caution should be exercised when handling this compound in the presence of strong oxidizers to prevent potentially vigorous or hazardous reactions.

Decomposition Mechanisms and Byproduct Formation

This compound can decompose through several pathways, including thermal, hydrolytic, and photolytic degradation, leading to the formation of various byproducts.

When subjected to elevated temperatures, this compound is expected to decompose. While specific thermal analysis data for this compound is limited, information from the closely related compound 2-bromo-2-nitropropane-1,3-diol (bronopol) suggests a potential decomposition pathway. Bronopol (B193717) decomposes exothermically at temperatures above 140°C, releasing hazardous gases such as hydrogen bromide and oxides of nitrogen (NOx). nih.gov Given the structural similarities, the thermal decomposition of this compound would likely also produce carbon oxides (CO, CO₂), nitrogen oxides, and hydrogen bromide. The formation of phosgene (B1210022) has not been documented in the reviewed literature concerning the thermal decomposition of this compound.

Table 1: Potential Hazardous Products from Thermal Decomposition

| Product Name | Chemical Formula |

|---|---|

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOx |

This table is based on the expected decomposition products by analogy with related compounds.

The hydrolysis of this compound, particularly under alkaline conditions, leads to its degradation. As a geminal dihalide, its hydrolysis is expected to proceed via a nucleophilic substitution mechanism. wikipedia.org In this pathway, a hydroxide (B78521) ion attacks the carbon atom bearing the two bromine atoms, leading to the substitution of one bromine atom to form a halohydrin intermediate. This is followed by the displacement of the second bromine atom by the newly formed hydroxyl group, resulting in an unstable gem-diol. This gem-diol would then readily eliminate a molecule of water to form a carbonyl compound. quora.comquora.com

While the hydrolysis of some geminal dihalides can proceed through a carbene or carbenoid intermediate, there is no direct evidence from the reviewed literature to suggest this is a significant pathway for the hydrolysis of this compound. quora.comacs.org The primary degradation pathway via hydrolysis is considered to be the formation of a gem-diol intermediate.

Nucleophilic Substitution Reactions

The carbon atom attached to two bromine atoms and a nitro group in this compound is highly electrophilic. This makes it susceptible to attack by nucleophiles, resulting in nucleophilic substitution reactions. ksu.edu.sacas.org The two bromine atoms are good leaving groups, facilitating these reactions.

Common nucleophiles such as hydroxide ions, cyanide ions, and ammonia (B1221849) can potentially react with this compound to replace one or both bromine atoms. ksu.edu.sa For example, as discussed in the hydrolysis section, hydroxide ions can lead to the formation of a gem-diol. wikipedia.org The reaction with other nucleophiles would lead to the formation of different substituted products. The reactivity of related bromo-nitro compounds with various nucleophiles has been studied, indicating that such reactions are a key aspect of their chemistry. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name | Synonyms/Related Compounds |

|---|---|

| This compound | DBNE |

| 2-Bromo-2-nitropropane-1,3-diol | Bronopol, BNPD |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOx |

| Hydrogen Bromide | HBr |

| Phosgene | Carbonyl chloride |

| 2-Bromo-2-nitroethanol (B1208275) | |

| Haloacetonitriles | |

| Gem-diol | |

| Halohydrin | |

| Carbene |

Electrophilic Reactions

The chemical behavior of this compound is characterized by the presence of strong electron-withdrawing groups (two bromine atoms and a nitro group) attached to a single carbon atom. This electronic arrangement renders the C-2 carbon highly electrophilic and susceptible to attack by various nucleophiles. The reactivity of the compound is dominated by nucleophilic substitution and elimination/decomposition pathways.

Detailed research has shown that this compound serves as an intermediate in several chemical transformations and can undergo reactions with a range of nucleophilic agents. The primary modes of its electrophilic reactivity include reactions with alkaline solutions and behavior as an intermediate in further halogenation processes.

In the reaction of 2-nitroethanol (B1329411) with sodium hypobromite (B1234621) to form bromopicrin (tribromonitromethane), this compound is identified as a key intermediate. The initial steps involve the base-mediated bromination of 2-nitroethanol to first form 2-bromo-2-nitroethanol and subsequently this compound. This intermediate is then believed to undergo further reaction, likely another bromination, to yield the final product, bromopicrin.

Furthermore, the stability of this compound is highly dependent on the pH of the medium. In the presence of a strong base like sodium hydroxide, the compound undergoes a vigorous decomposition reaction. This transformation is reported to involve the evolution of carbon monoxide and the precipitation of sodium bromide. This reactivity is suggestive of an elimination reaction proceeding through a dibromocarbene intermediate, highlighting the compound's instability under alkaline conditions.

Catalytic hydrogenation represents another pathway where the compound acts as an electrophile. Halogenated nitroethanols can be reduced to 2-nitroethanol. For instance, related compounds such as 2-bromo-2-nitroethanol and 2,2-dichloro-2-nitroethanol are reduced via selective catalytic hydrogenation over a palladium on barium sulfate (B86663) catalyst. orgsyn.org This indicates a similar reductive potential for this compound.

The following table summarizes the key electrophilic reactions involving this compound based on documented research findings.

| Reaction Type | Nucleophile/Reagent | Conditions | Major Product(s) | Reference |

| Halogenation (Intermediate) | Sodium Hypobromite (NaBrO) | Alkaline solution | Bromopicrin | N/A |

| Decomposition | Sodium Hydroxide (NaOH) | Aqueous solution | Carbon Monoxide, Sodium Bromide | N/A |

| Reduction | Catalytic Hydrogenation (H₂) | 5% Palladium on Barium Sulfate, Pyridine | 2-Nitroethanol (by analogy) | orgsyn.org |

Biological Activity and Mechanisms of Action

Antimicrobial Efficacy Spectrum

2,2-Dibromo-2-nitroethanol (DBNE) is recognized for its potent and rapid antimicrobial action against a wide array of microorganisms, including bacteria, fungi, and algae. echemi.com Its effectiveness at low concentrations makes it a valuable biocide in numerous industrial and commercial applications. echemi.comchemimpex.com

Bactericidal and Bacteriostatic Activities

DBNE demonstrates both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) properties. nih.gov Research has shown its effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, studies on the related compound bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) have provided insights into the dual nature of its antibacterial action. At certain concentrations, it induces a period of bacteriostasis, which is then followed by a phase of inhibited growth. nih.gov The bactericidal concentrations are typically higher than the minimum inhibitory concentration (MIC). nih.gov

Interactive Table: Bactericidal and Bacteriostatic Activity of Related Nitro-Compounds

| Compound/Strain | Bactericidal Activity | Bacteriostatic Activity |

|---|---|---|

| Bronopol on E. coli | Observed at 100-500 µg/mL | MIC of 13 µg/mL |

This table is for illustrative purposes and includes data from related compounds to provide a broader context for the antimicrobial action of nitro-compounds.

Antifungal Properties

The compound exhibits significant antifungal properties, contributing to its classification as a broad-spectrum biocide. echemi.com This makes it effective in preventing the growth of yeasts and molds in various formulations. echemi.com Its utility as an antifungal agent is a key factor in its use as a preservative in products such as paints and coatings to ensure their longevity. chemimpex.com

Algicidal Effects

This compound is also effective in controlling the growth of algae. echemi.com This algicidal capability is particularly relevant in industrial water treatment processes where algal blooms can cause significant operational issues.

Efficacy against Drug-Resistant Microbial Strains

The rise of multidrug-resistant (MDR) bacteria is a critical global health issue. nih.gov Research into novel antimicrobial agents is crucial, and compounds containing nitro groups are being investigated for their potential to combat these resistant strains. nih.gov While specific data on this compound's efficacy against MDR strains is limited in the provided results, related halogenated nitro-compounds have shown promise. For example, dibrominated nitrovinylfurans have demonstrated broad-spectrum antibacterial activity against multi-resistant strains of Staphylococcus aureus. mdpi.com Furthermore, the development of new molecules, such as certain 3-nitro-2H-chromene derivatives, has yielded compounds with potent activity against MDR strains of S. aureus and S. epidermidis. nih.gov This suggests that the structural motifs present in this compound could be relevant in the development of new drugs to address antibiotic resistance.

Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is attributed to specific molecular interactions that disrupt essential cellular processes in microorganisms.

Cellular Membrane Disruption Mechanisms

While the precise mechanisms for this compound are not fully detailed in the provided search results, the action of related compounds offers significant clues. The antimicrobial effect of some atypical tetracyclines, for instance, is believed to involve action on the bacterial membrane. mdpi.com For the related compound bronopol, its bactericidal activity is linked to the catalytic oxidation of thiol-containing materials, such as cysteine, under aerobic conditions. nih.gov This reaction produces reactive oxygen species like superoxide (B77818) and peroxide, which are directly responsible for the bactericidal effects. nih.gov This suggests a mechanism that, while not a direct physical disruption of the membrane, involves chemical reactions that would have a profound impact on membrane-associated and intracellular components.

Enzyme Inhibition Pathways and Metabolic Interference

While specific enzymatic inhibition studies for this compound are not extensively detailed in publicly available literature, its mechanism can be largely inferred from the well-documented actions of the structurally similar biocide, 2,2-Dibromo-3-nitrilopropionamide (DBNPA). DBNPA is recognized as a moderate electrophilic agent. nih.gov Its primary mode of action involves a direct and irreversible reaction with nucleophilic functional groups found in essential biomolecules. nih.gov

The most critical targets are the thiol groups (-SH) present in amino acids like cysteine and in vital cellular antioxidants such as glutathione. nih.gov The electrophilic nature of the carbon atom bearing the bromine and nitro groups in these compounds facilitates an attack by the sulfur atom of a thiol. This interaction leads to the formation of disulfide bonds or other covalent modifications, resulting in the irreversible damage and inactivation of proteins, including enzymes. nih.gov

This disruption of enzyme structure and function has cascading effects on cellular metabolism. Key metabolic processes such as cellular respiration and the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, are halted. nih.gov By interfering with a broad spectrum of enzymes and metabolic pathways essential for life, these compounds effectively terminate cellular activity.

Comparison with Related Biocides (e.g., Bronopol, DBNPA)

The family of halogenated nitro-organic compounds includes several potent biocides, each with a distinct, albeit related, mechanism of action. A comparison between this compound, DBNPA, and Bronopol highlights these nuances.

2,2-Dibromo-3-nitrilopropionamide (DBNPA): As previously mentioned, DBNPA functions as a moderate electrophile. nih.gov It diffuses into the cell and directly targets thiol-containing proteins, causing irreversible damage through non-oxidative mechanisms. nih.govnih.gov This makes it a fast-acting biocide that does not rely on environmental factors like oxygen levels for its primary efficacy. nih.gov

Bronopol (2-Bromo-2-nitropropane-1,3-diol): Bronopol exhibits a more complex, dual mechanism of action. Under aerobic (oxygen-rich) conditions, it catalytically oxidizes thiol-containing substances like cysteine. nih.gov This reaction uses atmospheric oxygen as the final oxidant and generates reactive oxygen species (ROS), such as superoxide and peroxide radicals. nih.gov These ROS are highly damaging to cellular components and are the primary agents of bactericidal activity. nih.gov In anoxic (oxygen-poor) environments, Bronopol engages in a slower, direct reaction with thiols, similar to DBNPA, which consumes the biocide. nih.gov

The mechanism of this compound is presumed to be more aligned with that of DBNPA, acting primarily as an electrophile that directly and irreversibly damages key cellular proteins through covalent bond formation with thiol groups.

Interactive Table: Comparison of Biocidal Mechanisms

| Feature | This compound (Inferred) | 2,2-Dibromo-3-nitrilopropionamide (DBNPA) | Bronopol |

| Primary Mechanism | Electrophilic attack on thiols | Electrophilic attack on thiols nih.gov | Catalytic oxidation of thiols nih.gov |

| Key Molecular Target | Cysteine, Glutathione | Cysteine, Glutathione nih.gov | Cysteine, Glutathione nih.gov |

| Role of Oxygen | Not required for primary action | Not required for primary action nih.gov | Required for primary (aerobic) mechanism nih.gov |

| Byproducts of Action | --- | --- | Reactive Oxygen Species (ROS) nih.gov |

| Nature of Action | Irreversible protein damage | Irreversible protein damage nih.gov | Oxidative stress and protein damage nih.gov |

Biochemical Research Applications

The same reactivity that makes halogenated nitro-compounds effective biocides also provides a theoretical basis for their use as tools in biochemical research, particularly in the study of enzymes and metabolic pathways.

Studies in Enzyme Kinetics and Inhibition

Enzyme inhibitors are crucial tools in drug discovery and for elucidating biochemical pathways. researchgate.netnih.gov They function by binding to an enzyme and preventing it from carrying out its normal catalytic function. researchgate.net Compounds like this compound, with their strong electrophilic character and reactivity towards specific functional groups like thiols, possess the fundamental characteristics of potential enzyme inhibitors.

In theory, such compounds could be used in kinetic studies to probe the active sites of enzymes, particularly those rich in cysteine residues. By observing the rate of inactivation of an enzyme in the presence of the inhibitor, researchers can gain insights into the enzyme's mechanism and the importance of specific amino acid residues. However, while the potential for this application exists, specific studies employing this compound for the primary purpose of enzyme kinetic analysis are not prominent in the reviewed scientific literature.

Probing Metabolic Pathways and Potential Drug Targets

By inhibiting specific enzymes, it is possible to block or alter entire metabolic pathways. This allows researchers to study the function of that pathway and identify potential targets for therapeutic intervention. nih.gov The ability of compounds like DBNPA and, by extension, this compound, to interfere with fundamental processes like respiration and ATP synthesis demonstrates their capacity to act as metabolic probes. nih.gov

For instance, introducing such a compound into a cellular system and observing the subsequent biochemical changes can help identify critical nodes in a metabolic network. This approach can reveal enzymes that are essential for a pathogen's survival, making them attractive targets for the development of new drugs. While this represents a valid and powerful research strategy, the use of this compound specifically as a molecular probe to map metabolic pathways or identify novel drug targets is not a widely documented application in academic research. Its utility has been primarily characterized in the context of its role as a broad-spectrum biocide.

Environmental Fate, Transport, and Ecotoxicology

Environmental Degradation Pathways

The breakdown of 2,2-Dibromo-2-nitroethanol in the environment can occur through various chemical and biological processes. The key pathways are abiotic degradation, such as hydrolysis and photolysis, and biotic degradation mediated by microorganisms.

Photolysis and Hydrolysis Kinetics in Aquatic Systems

However, its susceptibility to hydrolysis, particularly in alkaline conditions, is noted. Information from process chemistry indicates that the compound undergoes decomposition in alkaline solutions; if a reaction mixture is maintained at a high pH, the yield of this compound is reduced due to this degradation. googleapis.com This suggests that in natural waters with a pH above neutral, hydrolysis may be a significant degradation pathway. Specific kinetic data, such as the hydrolysis rate constant or environmental half-life at different pH values, are not documented in the available scientific sources. A Safety Data Sheet for the compound explicitly states that data on its persistence and degradability are unavailable. echemi.com

Biotic Degradation and Microbial Transformation

There is a notable lack of published studies specifically investigating the biotic degradation and microbial transformation of this compound. The pathways by which microorganisms might metabolize this compound have not been elucidated.

While direct degradation data is absent, ecotoxicity information provides insight into the compound's interaction with aquatic organisms. These values indicate significant toxicity to fish, aquatic invertebrates, and microorganisms, which is consistent with its intended use as a biocide. echemi.com The high toxicity towards microorganisms could potentially inhibit the very biological processes that would otherwise contribute to its degradation in a contaminated environment.

Ecotoxicity Data for this compound

| Test Organism | Endpoint | Value | Exposure Time | Source |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | LC50 (Lethal Concentration, 50%) | 0.18 mg/L | 96 hours | echemi.com |

| Aquatic Crustacea (species not specified) | EC50 (Effective Concentration, 50%) | 1.4 mg/L | 48 hours | echemi.com |

| Microorganisms | IC50 (Inhibitory Concentration, 50%) | 7.4 mg/L | 3 hours | echemi.com |

Formation and Persistence of Transformation Products

Information regarding the identity and persistence of transformation products resulting from the environmental degradation of this compound is not available in the reviewed literature. The degradation process, whether through hydrolysis or other means, would likely lead to the formation of simpler chemical species, but these have not been identified in environmental contexts.

Environmental Distribution and Mobility

The distribution of a chemical in the environment is largely determined by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to partition between water and organic carbon.

Selected Physical and Chemical Properties of this compound

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Water Solubility | 110,000 mg/L | 20 | echemi.com |

| Octanol-Water Partition Coefficient (log Pow) | 1.2 | 25 | echemi.com |

| Vapor Pressure | 2.4 Pa | 25 | echemi.com |

Mobility in Soil and Sediment Matrices

Specific studies on the mobility of this compound in soil and sediment are not available, and a Safety Data Sheet for the compound states "no data available" for this property. echemi.com However, its potential for mobility can be inferred from its physical and chemical properties. The octanol-water partition coefficient (log Pow) is a key indicator of a substance's tendency to adsorb to organic matter in soil and sediment. With a relatively low log Pow of 1.2, the compound is not expected to bind strongly to soil organic carbon. echemi.com This, combined with its high water solubility, suggests a potential for high mobility in soil and a likelihood of leaching into groundwater. echemi.com

Volatilization from Water Bodies

The tendency of a chemical to volatilize from water is described by its Henry's Law Constant, for which no value is available for this compound. An estimation of this behavior can be made from its water solubility and vapor pressure. The compound possesses a very high water solubility (110,000 mg/L) and a low vapor pressure (2.4 Pa). echemi.com This combination indicates that this compound is likely to remain in the aqueous phase rather than partitioning into the atmosphere, making volatilization from water bodies an insignificant environmental transport pathway.

Bioaccumulation Potential and Trophic Transfer

Currently, there is no available data on the bioaccumulative potential of this compound. scbt.comechemi.com The octanol-water partition coefficient (Log Pow), a key indicator of a substance's tendency to accumulate in fatty tissues, has been calculated to be 0.35, which suggests a low potential for bioaccumulation. toxicologia.org.ar However, without specific studies on bioconcentration factors (BCF) in aquatic organisms, the full picture of its bioaccumulation and potential for trophic transfer remains incomplete.

Ecological Risk Assessment Methodologies

The ecological risk assessment for this compound involves evaluating its inherent hazards and the potential for environmental exposure. europa.eu It is classified as "very toxic to aquatic life with long lasting effects," which necessitates a thorough risk assessment. scbt.comnih.gov Methodologies for such assessments often follow frameworks established by regulatory bodies, which consider the substance's toxicity to various trophic levels (fish, invertebrates, algae) and its environmental persistence and bioaccumulation potential. crad.com.treuropa.eueuropa.eu The process aims to determine a predicted no-effect concentration (PNEC) for the aquatic environment, which is then compared with the predicted environmental concentration (PEC) to characterize the risk. Given its high aquatic toxicity, risk management measures are often required to minimize its release into the environment. scbt.comlgcstandards.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separations

Chromatographic techniques are fundamental for separating 2,2-dibromo-2-nitroethanol from impurities and complex matrices, enabling accurate quantification.

Gas Chromatography (GC) for Purity and Content Determination

Gas chromatography is a well-established method for assessing the purity and determining the content of this compound. A common approach involves a quantitative analysis using an internal standard method. dtic.milarxiv.org In this procedure, a known quantity of a non-interfering reference compound (the internal standard) is added to the sample containing this compound. utah.govwindows.net The mixture is then vaporized and separated on a GC column.

The response of the detector, typically a Flame Ionization Detector (FID) which is sensitive to organic compounds, is measured for both the analyte and the internal standard. dtic.miljfda-online.com A relative response factor (RRF) that relates the detector's response to the analyte and the internal standard is predetermined using a certified reference standard. arxiv.org The concentration of this compound in the unknown sample is then calculated by comparing the peak area ratio of the analyte to the internal standard against the established RRF. This method effectively corrects for variations in injection volume and instrument response, ensuring high precision and accuracy in the purity determination. dtic.milarxiv.org The contents of this compound in reaction products can be determined effectively using this gas chromatography approach.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the quantitative analysis of this compound, particularly given its low volatility and polar nature. onyxipca.compharmaknowledgeforum.com A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for such analytes. pharmaknowledgeforum.comnih.gov

Method development for quantitative analysis would involve selecting an appropriate stationary phase, such as a C8 or C18 column, which separates compounds based on their hydrophobicity. onyxipca.comnih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, delivered in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. pharmaknowledgeforum.comscielo.br An acidic modifier, such as formic or trifluoroacetic acid, may be added to the mobile phase to ensure sharp, symmetrical peak shapes. onyxipca.comnih.gov

Detection is commonly performed using a UV-Vis detector, as the nitro group provides a chromophore that absorbs ultraviolet light. nih.gov For quantitative analysis, a calibration curve is constructed by plotting the detector response (peak area) against a series of known concentrations of a pure this compound standard. scielo.bryoutube.com The concentration in an unknown sample is then determined by interpolating its peak area onto this curve. This method can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) as per established guidelines to ensure reliable and reproducible results. scielo.bryoutube.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and would likely appear as a singlet. Due to the electron-withdrawing effects of the adjacent dibromo-nitro-substituted carbon, this peak would be shifted downfield compared to a simple primary alcohol. A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated, the position of which can be highly variable depending on solvent, concentration, and temperature.

¹³C-NMR: The carbon-13 NMR spectrum is predicted to show two distinct signals, corresponding to the two carbon atoms in different chemical environments. hw.ac.ukudel.edu The carbon of the hydroxymethyl group (-CH₂OH) would appear in the typical region for alcohols. libretexts.orgyoutube.com The quaternary carbon atom bonded to the two bromine atoms and the nitro group (-C(Br)₂NO₂) is expected to be significantly deshielded and thus appear at a much lower field (higher ppm value) due to the strong cumulative electron-withdrawing effect of the three substituents. hw.ac.uklibretexts.org Quaternary carbon signals are characteristically weaker in intensity than those of protonated carbons. hw.ac.uk

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -CH ₂OH | 3.8 - 4.2 | Singlet. Shifted downfield due to proximity to the electronegative C(Br)₂NO₂ group. |

| ¹H | -OH | Variable (1-5) | Broad singlet. Position is dependent on solvent and concentration. |

| ¹³C | -C H₂OH | 60 - 70 | Shift is typical for a primary alcohol carbon but influenced by the adjacent substituted carbon. libretexts.orgoregonstate.edu |

| ¹³C | -C (Br)₂NO₂ | 80 - 100 | Quaternary carbon. Significant downfield shift due to the additive electronegative effects of two bromine atoms and one nitro group. hw.ac.uk |

Infrared (IR) Spectroscopy

The infrared (IR) spectrum provides valuable information about the functional groups present in a molecule. vscht.cz For this compound, the spectrum would be characterized by absorption bands corresponding to the hydroxyl, alkyl, and nitro groups.

The most prominent features expected in the IR spectrum are the strong, asymmetric and symmetric stretching vibrations of the nitro group (N-O). orgchemboulder.com For aliphatic nitro compounds, these typically appear near 1550 cm⁻¹ and 1365 cm⁻¹, respectively. orgchemboulder.comuc.edu A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. uc.edulibretexts.org Additionally, C-H stretching vibrations from the methylene (B1212753) group are expected in the 3000-2850 cm⁻¹ region. libretexts.org

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Broad, Medium |

| C-H Stretch | Alkane (-CH₂) | 3000 - 2850 | Medium |

| N-O Asymmetric Stretch | Nitro (-NO₂) | ~ 1550 | Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | ~ 1365 | Strong |

| C-O Stretch | Alcohol (-C-OH) | 1300 - 1000 | Strong |

| C-Br Stretch | Bromoalkane (-C-Br) | 800 - 600 | Strong |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound, the mass spectrum would exhibit a distinctive molecular ion region due to the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, a molecule containing two bromine atoms will show a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with an approximate intensity ratio of 1:2:1. whitman.eduresearchgate.net This pattern is a definitive indicator of the presence of two bromine atoms in the ion.

Under electron impact (EI) ionization, the molecular ion of an aliphatic nitroalkanol is often weak or absent due to facile fragmentation. youtube.comyoutube.com Common fragmentation pathways for this compound would likely include:

Loss of a bromine radical (•Br): Leading to fragments at [M-79]⁺ and [M-81]⁺.

Loss of the nitro group (•NO₂): Resulting in a fragment at [M-46]⁺.

Loss of water (H₂O): A common fragmentation for alcohols, producing a peak at [M-18]⁺. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond, which could lead to the loss of •CH₂OH (31 Da) or the formation of a [CH₂OH]⁺ ion (m/z 31).

For trace analysis, soft ionization techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be employed for enhanced sensitivity and selectivity. nih.govnih.gov Predicted collision cross-section values for different adducts can aid in identification.

Table 3: Predicted m/z Values for Common Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z (using ⁷⁹Br) |

|---|---|

| [M+H]⁺ | 247.86 |

| [M+Na]⁺ | 269.84 |

| [M+NH₄]⁺ | 264.88 |

| [M-H]⁻ | 245.84 |

Applications in Advanced Materials Science and Organic Synthesis

Polymer Chemistry Applications

In the realm of materials science, 2,2-Dibromo-2-nitroethanol is utilized to modify and enhance the characteristics of polymers. chemimpex.com Its integration into polymer-based products like paints, coatings, and plastics underscores its value in manufacturing durable goods. chemimpex.comcphi-online.com

This compound functions as a cross-linking agent in polymer chemistry. chemimpex.com Cross-linking is a critical process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network. This structural enhancement directly improves the intrinsic properties of the material.

Detailed Research Findings: The introduction of DBNE into a polymer matrix facilitates the formation of these intermolecular linkages. The dibromo-functional group is highly reactive and can participate in reactions that connect adjacent polymer chains. This process transforms thermoplastic materials into thermosets or elastomers with significantly altered physical and chemical properties. The resulting polymers often exhibit increased hardness, strength, and thermal stability compared to their non-cross-linked counterparts. Research in this area focuses on controlling the density of cross-links to tailor the final material properties for specific applications, ranging from flexible coatings to rigid structural components.

A key application of this compound is in the formulation of polymers with enhanced durability and resistance to environmental degradation. chemimpex.com It is incorporated into materials such as paints, latex, and plastics as a preservative and biocide. chemimpex.comsancaiindustry.comcphi-online.com This function is crucial for extending the lifespan and maintaining the integrity of products exposed to microbial attack. chemimpex.comchemimpex.com

Synthetic Organic Chemistry Reagent

Bromination is a fundamental transformation in organic synthesis, and bromo-organic compounds are pivotal intermediates for creating a wide array of complex molecules. cambridgescholars.comnih.gov this compound serves as a valuable reagent in this context, providing a source of bromine for various synthetic pathways. chemimpex.comsancaiindustry.com

This compound is employed in laboratory settings as a reactive intermediate for the synthesis of other brominated compounds. chemimpex.comsancaiindustry.com Its structure allows it to act as a bromine donor in chemical reactions, facilitating the introduction of bromine atoms into other organic molecules.

Detailed Research Findings: The synthesis of novel compounds for pharmaceuticals and agrochemicals often requires a bromination step, as bromo-organic compounds are stable and can be readily converted into other functional groups. cambridgescholars.com this compound is used as a reagent in these multi-step synthetic sequences. For instance, a method for producing the compound itself involves the reaction of tris(hydroxymethyl)nitromethane (B93346) with an alkali, followed by bromination with elemental bromine. googleapis.comgoogle.com This highlights the types of reactions the compound and its precursors undergo. As a reagent, DBNE can be used in reactions where a less hazardous or more selective alternative to liquid bromine is desired. nih.gov

The chemical structure of this compound, featuring two bromine atoms, a nitro group, and a hydroxyl group, makes it a versatile platform for derivatization and functionalization reactions. nih.gov Bromo-organic compounds are known to participate in a wide range of transformations, including substitution, cyclization, and ring-opening reactions. nih.gov

Detailed Research Findings: The multiple reactive sites on the DBNE molecule allow for a variety of chemical modifications. The bromine atoms can be displaced by nucleophiles, enabling the introduction of new functional groups. The hydroxyl group can be esterified or etherified, and the nitro group can be reduced to an amine, opening up further synthetic possibilities. This multi-functionality allows chemists to use this compound as a building block to construct more complex molecules with desired chemical and biological properties, demonstrating its utility in creating diverse chemical libraries for research and development. chemimpex.com

Integration into Agricultural Formulations

This compound is categorized as an agrochemical and is used in agricultural formulations due to its potent biocidal properties. chemimpex.comechemi.com Its primary role in this sector is as an effective fungicide. echemi.com

Detailed Research Findings: The compound is integrated into various formulations to protect crops and materials from fungal and bacterial diseases. chemimpex.comechemi.com As an active ingredient, its high efficacy allows for its use at low concentrations, which is an advantage for minimizing environmental impact. chemimpex.comchemimpex.com The use of bromo-organic compounds is a well-established practice in the agrochemical industry for producing active ingredients that protect agricultural output. cambridgescholars.com The application of this compound in this field highlights its importance in driving progress in agricultural science. chemimpex.comchemimpex.com

Innovations in Advanced Material Formulations

The chemical compound this compound has garnered attention in materials science for its role in the development of advanced formulations. Its utility extends to enhancing the intrinsic properties of various materials, contributing to their durability, longevity, and functional performance. The compound is particularly noted for its application as a cross-linking agent and a highly effective biocide in diverse industrial products. chemimpex.comechemi.comcphi-online.com

In polymer chemistry, this compound is utilized as a cross-linking agent. chemimpex.com This process involves forming chemical bonds between polymer chains, which transforms the material's structure to be more robust. The introduction of this compound into polymer matrices can significantly enhance properties such as durability and resistance to environmental factors. chemimpex.com

A primary application of this compound is as a preservative and biocide in various material formulations. chemimpex.com It is integrated into products like paints, coatings, plastics, and paper pulp to inhibit the growth of microorganisms. chemimpex.comcphi-online.com This function is crucial for preventing the biodegradation, mold, and corrosion of materials, thereby extending their service life and maintaining their aesthetic and structural integrity. cphi-online.com Its effectiveness at low concentrations makes it a valuable component in manufacturing settings aiming to protect materials from microbial contamination. chemimpex.com

The table below summarizes key applications and research findings related to the use of this compound in material formulations.

Table 1: Applications of this compound in Material Formulations

| Material Type | Function of this compound | Enhanced Material Properties | Source(s) |

|---|---|---|---|

| Polymers | Cross-linking Agent | Improved durability and resistance to environmental factors. | chemimpex.com |

| Paints & Coatings | Biocide, Preservative | Prevention of fungal and bacterial growth, ensuring product longevity. | chemimpex.comcphi-online.com |

| Plastics | Biocide, Germicide | Inhibition of microbial degradation. | cphi-online.com |

| Paper Pulp | Biocide, Germicide | Prevention of mold and corrosion. | cphi-online.com |

Detailed research highlights its role as an effective antibacterial halonitroalkanol, which underpins its utility as a preservative. cookechem.comscbt.com The compound's ability to be incorporated into different industrial products demonstrates its versatility in creating more resilient and stable materials. cphi-online.com

Structure Activity Relationship Sar and Derivative Research

Synthesis and Characterization of Analogs and Homologs

The synthesis of 2,2-dibromo-2-nitroethanol (DBNE) itself can be achieved through various routes. One common laboratory and industrial method involves the bromination of a suitable precursor. For instance, a high-yield process has been developed using tris(hydroxymethyl)nitromethane (B93346) as a readily available starting material. This method involves an initial reaction with an alkali, such as sodium hydroxide (B78521), in an aqueous solution, followed by bromination. nih.govgoogleapis.comnih.gov The reaction temperature for the bromination step is typically kept low, between -10 and 10°C. googleapis.com Another synthetic pathway involves the reaction of 2-nitroethanol (B1329411) with sodium hypobromite (B1234621), where this compound is formed as a key intermediate in the production of bromopicrin. nih.gov The synthesis of 2-nitroethanol itself can be accomplished by the condensation of nitromethane (B149229) with formaldehyde (B43269). orgsyn.orgchemicalbook.com

The synthesis of analogs and derivatives often involves modification of the core structure. For example, 2-bromo-2-nitro-1,3-propanediol (Bronopol), a close structural analog of DBNE, is a widely used antimicrobial. wikipedia.org Research has been conducted to synthesize derivatives of Bronopol (B193717), such as 2-amino-2-bromo-propane-1,3-diol, which is prepared by the reduction of Bronopol using tin (Sn) and hydrochloric acid (HCl). nveo.org This particular modification, however, resulted in a loss of antibacterial activity, highlighting the critical role of the nitro group for its antimicrobial function. nveo.org

The synthesis of other halogenated nitro-aromatic and aliphatic compounds provides a broader context for the derivatization of this compound. For instance, various halogenated β-nitrostyrenes have been synthesized to explore their antimicrobial potential. mdpi.comresearchgate.net Similarly, derivatives of 8-hydroxyquinoline (B1678124) bearing halogen and nitro groups have been prepared to enhance antimicrobial and antioxidant activities. nih.gov These synthetic efforts underscore a general strategy in medicinal chemistry: the functionalization of a core scaffold with bromo-nitro groups to modulate biological activity.

Table 1: Synthesis of this compound and an Analog

| Compound | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | Tris(hydroxymethyl)nitromethane | 1. Alkali (e.g., NaOH) in aqueous solution 2. Bromine (-10 to 10°C) | googleapis.comnih.gov |

| This compound | 2-Nitroethanol | Sodium hypobromite | nih.gov |

| 2-Amino-2-bromo-1,3-propanediol (Bronopol derivative) | 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | Sn, HCl, heat | nveo.org |

Comparative Studies of Biological Activity of Derivatives

Comparative studies of the biological activity of this compound derivatives and related compounds have been instrumental in elucidating their structure-activity relationships. A recurring theme in this research is the superior antimicrobial efficacy of bromo-nitro compounds.

Studies on a series of α-halo-nitro compounds have shown that they are active antibacterial and antifungal agents, with the secondary bromo derivatives being noted as the most active and stable. nih.gov This suggests that the presence of bromine is a key determinant of their biological function.

In a broader context, research on other classes of halogenated nitro compounds reinforces this observation. For example, in studies of halogenated β-nitrostyrenes, the introduction of a bromine atom was found to significantly enhance antibacterial activity. mdpi.comresearchgate.net Similarly, when comparing halogenated flavonoid derivatives, 6-bromo-8-nitroflavone demonstrated significant inhibitory effects on microbial growth, comparable to its chloro-analogs. nih.gov Research on halogenated derivatives of 8-hydroxyquinoline also revealed that brominated versions, such as 7-bromo-8HQ, displayed high antigrowth activity against Gram-negative bacteria. nih.gov

The antimicrobial spectrum of these compounds is broad. Bronopol, an analog of this compound, is particularly effective against Gram-negative bacteria, such as Pseudomonas aeruginosa. scribd.com The general mechanism of action for many nitro-containing antimicrobials involves the intracellular reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA. mdpi.com

Table 2: Comparative Antimicrobial Activity of Halogenated Nitro Compounds

| Compound Class | Observation | Reference |

|---|---|---|

| α-Halo-nitro compounds | Bromo derivatives are the most active and stable antibacterial and antifungal agents. | nih.gov |

| Halogenated β-nitrostyrenes | Addition of a β-bromo group significantly enhanced antibacterial activity. | mdpi.comresearchgate.net |

| Halogenated Flavonoids | 6-Bromo-8-nitroflavone showed strong inhibition of microbial growth. | nih.gov |

| Halogenated 8-Hydroxyquinolines | 7-Bromo-8HQ displayed high activity against Gram-negative bacteria. | nih.gov |

Investigation of the Role of Bromine Atoms on Chemical and Biological Properties

The bromine atoms in this compound are not merely passive substituents; they are integral to its chemical reactivity and biological activity. The presence of two bromine atoms and a nitro group on the same carbon atom creates a highly electrophilic center, which is key to its mechanism of action.

The primary mode of antimicrobial action for related compounds like Bronopol (2-bromo-2-nitropropane-1,3-diol) and Bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to be the oxidation of essential protein thiols, such as those in cysteine and glutathione. nih.govresearchgate.netnih.gov This oxidation leads to the inhibition of critical enzyme activity and subsequent disruption of microbial growth and viability. nih.govresearchgate.net Under aerobic conditions, this process can be catalytic, with atmospheric oxygen acting as the final oxidant, leading to the generation of reactive oxygen species like superoxide (B77818) and peroxide, which contribute to the bactericidal effect. nih.govasm.org

The bromine atoms significantly influence the compound's stability and reactivity. For instance, bromine-based biocides are often more effective than their chlorine counterparts over a broader pH range, such as in alkaline cooling water systems. researchgate.netgoogle.com This is partly because hypobromous acid (HOBr), the active form, has a higher pKa than hypochlorous acid, allowing it to remain in its more potent form at higher pH values. researchgate.net

Furthermore, the substitution of bromine for hydrogen enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes. encyclopedia.pub The strong electron-withdrawing nature of the bromine atoms, in conjunction with the nitro group, polarizes the C-Br bonds, making them susceptible to nucleophilic attack and facilitating the reactions with biological targets like thiols.

Development of Functionalized Derivatives for Specific Applications

The development of functionalized derivatives of this compound and related bromo-nitro compounds is driven by the need for effective biocides in a variety of industrial and commercial settings. While this compound itself is used as a highly effective antiseptic and fungicide, particularly in industrial water treatment, research into derivatives aims to optimize properties like stability, efficacy against specific microorganisms, and compatibility with different formulations. mdpi.comencyclopedia.pub

Bronopol, a functionalized propanediol (B1597323) derivative, is a prime example of a successful development in this area. Its high activity against Gram-negative bacteria led to its widespread use as a preservative in cosmetics, shampoos, and other personal care products, as well as in industrial applications like paper mills and oil exploration. wikipedia.orgscribd.com

The broader field of medicinal chemistry provides numerous examples where the introduction of a bromo-nitro moiety is a key strategy for developing new therapeutic agents. For instance, the synthesis of nitrated pyrrolomycins, which are halogenated compounds, has yielded potent agents against both Gram-positive and Gram-negative bacteria. mdpi.com In these cases, the presence of both the halogen and the nitro group was found to enhance antibacterial activity. nih.govencyclopedia.pub

The development of new forms of existing biocides, such as a "pump-able" liquid form of Bromochlorodimethylhydantoin (BCDMH) for water treatment, illustrates another avenue of functionalization aimed at improving handling and delivery. researchgate.net These efforts highlight the ongoing importance of bromo-nitro compounds and the continuous search for improved derivatives for specific, targeted applications.

Regulatory Science and Safety Considerations in Research and Industrial Practice

International Chemical Inventory Status and Registration (e.g., REACH, AICIS)

The global regulation of 2,2-Dibromo-2-nitroethanol is managed through its inclusion in various national and regional chemical inventories. These listings are critical for ensuring that the compound is monitored and that its use complies with local safety and environmental standards.

The Australian Industrial Chemicals Introduction Scheme (AICIS) lists "Ethanol, 2,2-dibromo-2-nitro-" on its inventory, which means it is an industrial chemical available for use in Australia. nih.govindustrialchemicals.gov.auchemradar.comindustrialchemicals.gov.au The Australian Inventory of Industrial Chemicals (AIIC) is a comprehensive database of approximately 40,000 chemicals permitted for industrial use in the country. industrialchemicals.gov.au

In Europe, the European Chemicals Agency (ECHA) provides information on chemical substances. nih.gov According to data from PubChem, the REACH registration status for this compound was listed as "No longer Valid" with an update on February 19, 2009. nih.gov It is important to note that as of May 19, 2023, older REACH registration data factsheets are no longer maintained, and information has been transitioned to the new ECHA CHEM database. europa.eu The compound is also assigned the EC Number 412-380-9 by the European Community. nih.govechemi.com

The table below summarizes the inventory status of this compound in key international databases.

International Inventory and Registration Status

| Regulatory Body / Inventory | Identifier / Status | Jurisdiction | Reference |

|---|---|---|---|

| Australian Industrial Chemicals Introduction Scheme (AICIS) | Listed | Australia | nih.gov |

| Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) | EC Number: 412-380-9; Registration status noted as no longer valid as of 2009. | European Union | nih.gov |

| EPA Toxic Substances Control Act (TSCA) | Listed in Test Submission (TSCATS) database. | United States | |

| Global Substance Registration System (GSRS) | UNII: WX6VDG7X4V | Global | nih.govechemi.com |

Hazard Classification for Research and Industrial Handling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified under several hazard categories, indicating significant risks that require careful management. nih.govechemi.com The signal word for this compound is "Danger". nih.govechemi.comechemi.com

This compound is classified as an explosive substance. nih.govechemi.com

GHS Classification : Explosives, Division 1.1. nih.govechemi.com

Hazard Statement : H201 - Explosive; mass explosion hazard. nih.govechemi.comechemi.com

This classification indicates that the compound has the potential to detonate as a mass, posing a severe risk. Handling procedures must include strict avoidance of heat, sparks, open flames, shock, and friction. echemi.com Precautionary measures include keeping the substance wetted, storing it only in its original packaging, and grounding all equipment during transfer. echemi.com In the event of a fire, there is a significant explosion risk, and the area should be evacuated immediately. echemi.com

There is evidence to suggest that this compound may have carcinogenic effects.

GHS Classification : Carcinogenicity, Category 2. nih.govechemi.com

Hazard Statement : H351 - Suspected of causing cancer. nih.govechemi.com

This classification is based on limited evidence of carcinogenicity in animal studies or humans. Users are advised to obtain, read, and follow all safety instructions before use and to seek medical advice if exposed or concerned. echemi.com

The compound is recognized as a skin sensitizer, meaning it can elicit an allergic reaction following skin contact.

GHS Classification : Skin sensitization, Category 1. nih.govechemi.com

Hazard Statement : H317 - May cause an allergic skin reaction. nih.govechemi.com

Due to this risk, contaminated work clothing should not be allowed out of the workplace, and protective gloves are mandatory. echemi.com If a skin rash or irritation occurs, medical help is required, and contaminated clothing must be washed before reuse. echemi.com While data on respiratory sensitization for this specific compound is not prominent, a related compound, 2-Bromo-2-Nitropropane-1,3-Diol, has been noted for its potential to cause respiratory sensitization. cir-safety.org

This compound is identified as a substance that can cause damage to specific organs through prolonged or repeated exposure.

GHS Classification : Specific target organ toxicity – repeated exposure, Category 2. nih.govechemi.com

Hazard Statement : H373 - May cause damage to organs through prolonged or repeated exposure. nih.govechemi.com

Additionally, acute toxicity studies in rodents have indicated specific target organ effects even after single exposures. Oral administration in rats and mice showed effects on the salivary glands, while both oral and dermal exposure in rats and rabbits, respectively, resulted in kidney and bladder issues, including hematuria (blood in urine). chemsrc.com Users are instructed not to breathe dust, fumes, or spray and to get medical help if they feel unwell after exposure. echemi.com

This chemical poses a significant threat to aquatic ecosystems.